

Spectroscopic Analysis of 3-Buten-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Buten-2-OL

Cat. No.: B146109

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for **3-Buten-2-ol** (CAS No: 598-32-3), a valuable chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The spectroscopic data provides a detailed fingerprint of the molecular structure of **3-Buten-2-ol** (C4H8O, Molecular Weight: 72.11 g/mol).[\[1\]](#)[\[2\]](#)[\[3\]](#)

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1.1.1 ^1H NMR Spectroscopy

The proton NMR spectrum of **3-Buten-2-ol** exhibits distinct signals corresponding to the different hydrogen environments in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **3-Buten-2-ol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.90	ddd (quartet of doublets)	1H	H-3 (-CH=CH ₂)
~5.21	d	1H	H-4 (trans, =CH ₂)
~5.07	d	1H	H-4 (cis, =CH ₂)
~4.29	quintet	1H	H-2 (-CH(OH)-)
~2.06	s (broad)	1H	-OH
~1.27	d	3H	H-1 (-CH ₃)

Data sourced from various spectral databases and literature. The OH proton signal is often broad and may not show coupling.[\[4\]](#)[\[5\]](#)

1.1.2 ^{13}C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **3-Buten-2-ol**

Chemical Shift (δ) ppm	Carbon Assignment
~141.0	C-3 (=CH-)
~114.0	C-4 (=CH ₂)
~69.0	C-2 (-CH(OH)-)
~23.0	C-1 (-CH ₃)

Data sourced from spectral databases.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Buten-2-ol** shows characteristic absorptions for the hydroxyl and alkene groups.

[6]

Table 3: Key IR Absorptions for **3-Buten-2-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (alcohol)
~3080	Medium	=C-H stretch (alkene)
2980-2850	Medium-Strong	C-H stretch (alkane)
~1645	Medium	C=C stretch (alkene)
1260-1050	Strong	C-O stretch

Characteristic absorption ranges for alcohols and alkenes confirm the structure.[6][7][8]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **3-Buten-2-ol** shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for **3-Buten-2-ol**

m/z	Relative Intensity	Assignment
72	Low	[M] ⁺ (Molecular Ion)
57	High	[M - CH ₃] ⁺
45	High	[CH ₃ CHOH] ⁺ (α -cleavage)
43	High	[C ₃ H ₃] ⁺ or [CH ₃ CO] ⁺
27	Medium	[C ₂ H ₃] ⁺

The fragmentation is characterized by α -cleavage and loss of water, which are typical for alcohols.[1][9][10][11] The base peak is often observed at m/z 45.[9]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **3-Buten-2-ol**.

- Sample Preparation:

- For ^1H NMR, dissolve 5-20 mg of **3-Buten-2-ol** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry 5 mm NMR tube.[12]
- For ^{13}C NMR, a higher concentration (20-50 mg) may be required.[12]
- Ensure the solution is homogeneous by gentle vortexing.[12]

- Instrument Setup:

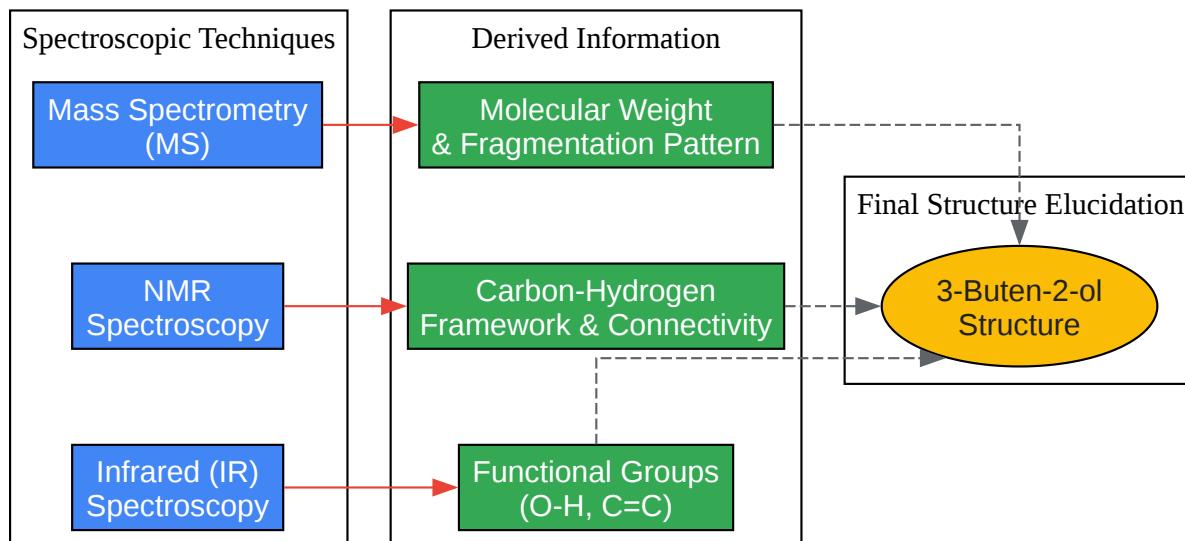
- The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C).[13]

- Data Acquisition:

- The sample tube is placed in the spectrometer's magnet.[13]
- The magnetic field is "locked" using the deuterium signal from the solvent.
- The magnetic field homogeneity is optimized by "shimming."
- A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
- For quantitative ^{13}C NMR, a sufficient relaxation delay between pulses is necessary. DEPT experiments can be run to aid in the assignment of carbon types (CH , CH_2 , CH_3).[14][15]

- Data Processing:

- The FID is converted to a spectrum using a Fourier transform.
- The spectrum is phased, baseline corrected, and referenced (e.g., to residual solvent signal or an internal standard like TMS).


- Sample Preparation:

- For a liquid sample like **3-Buten-2-ol**, the spectrum can be obtained neat (as a thin liquid film).[6]
- Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly on the ATR crystal.[16]
- Instrument Setup:
 - A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.[17]
- Data Acquisition:
 - The sample is placed in the path of the IR beam.
 - The instrument scans the mid-infrared range (typically 4000-400 cm^{-1}).[17]
 - The detector measures the amount of light transmitted through the sample at each wavenumber.
- Data Processing:
 - The sample spectrum is ratioed against the background spectrum to generate a transmittance or absorbance spectrum.[17]
- Sample Introduction:
 - For a volatile liquid like **3-Buten-2-ol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
- Ionization:
 - In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization - EI). This process creates a positively charged molecular ion and fragment ions.[18]
- Mass Analysis:

- The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection:
 - An electron multiplier detects the ions, and the signal is amplified.
- Data Processing:
 - The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of **3-Buten-2-ol**.

[Click to download full resolution via product page](#)

Caption: Workflow of **3-Buten-2-ol** structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Buten-2-ol | C₄H₈O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Buten-2-ol [webbook.nist.gov]
- 3. 3-Buten-2-ol 97 598-32-3 [sigmaaldrich.com]
- 4. 3-BUTEN-2-OL(598-32-3) ¹³C NMR spectrum [chemicalbook.com]
- 5. Solved The ¹H NMR spectrum of 3-buten-2-ol is shown below. | Chegg.com [chegg.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 3-BUTEN-2-OL(598-32-3) IR Spectrum [chemicalbook.com]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. azom.com [azom.com]
- 15. New Lab Manual: Identification of an Alcohol using ¹³C NMR and DEPT - Magritek [magritek.com]
- 16. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 17. allsubjectjournal.com [allsubjectjournal.com]
- 18. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Buten-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146109#spectroscopic-data-of-3-buten-2-ol-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com